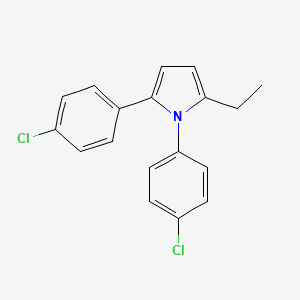
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two 4-chlorophenyl groups and an ethyl group attached to the pyrrole ring. Pyrroles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This chalcone is then subjected to cyclization using ammonium acetate to yield the desired pyrrole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Known for its anticancer activities.
1,2-Di(4-chlorophenyl)ethene-1,2-dithiolate: Exhibits electrochemical properties and near-infrared absorption.
4,4’-Dichlorodiphenyl disulfide: Used in the synthesis of poly(p-phenylene sulfide).
Uniqueness
1,2-Bis-(4-chlorophenyl)-5-ethylpyrrole is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H15Cl2N |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
1,2-bis(4-chlorophenyl)-5-ethylpyrrole |
InChI |
InChI=1S/C18H15Cl2N/c1-2-16-11-12-18(13-3-5-14(19)6-4-13)21(16)17-9-7-15(20)8-10-17/h3-12H,2H2,1H3 |
Clave InChI |
MMLXTCJTLWVWPF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















